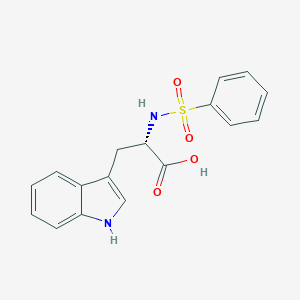

N-(phenylsulfonyl)-L-tryptophan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHNPPHUNSPFKI-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Direct and Indirect Synthetic Approaches for N-(phenylsulfonyl)-L-Tryptophan

The primary approach for synthesizing this compound involves the direct N-sulfonylation of the amino group of L-tryptophan. This method is favored for its straightforwardness and atom economy.

Reaction Pathways Utilizing L-Tryptophan and Sulfonyl Chloride Precursors

The most common and direct pathway for the synthesis of this compound is the reaction of L-tryptophan with a sulfonyl chloride, such as benzenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group, where the amino group of L-tryptophan acts as the nucleophile.

A reported method for a similar compound, ({4-nitrophenyl}sulfonyl)tryptophan, involves the reaction of L-tryptophan with 4-nitrobenzenesulphonylchloride. researchgate.net This suggests a parallel pathway for the synthesis of the parent compound where L-tryptophan is reacted with benzenesulfonyl chloride. The reaction is typically carried out in a suitable solvent system, such as a mixture of acetone (B3395972) and pyridine (B92270), where pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction. researchgate.net The formation of the sulfonamide bond can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net For instance, the appearance of a characteristic N-H signal for the sulfonamide in the NMR spectrum and S-N stretching vibrations in the IR spectrum would indicate the successful formation of the target compound. researchgate.net

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

For the purification of the final product, various chromatographic techniques can be employed. Recrystallization from a suitable solvent is also a common method to obtain highly pure crystalline this compound. googleapis.com The purity of the synthesized compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.

| Parameter | Condition | Expected Outcome |

| Solvent | Aprotic solvents like acetone or THF | Can influence the solubility of reactants and the reaction rate. |

| Base | Pyridine or triethylamine | Neutralizes HCl byproduct, driving the reaction to completion. |

| Temperature | Room temperature to gentle heating | Affects the reaction rate; higher temperatures may lead to side reactions. |

| Stoichiometry | Slight excess of sulfonyl chloride | Can ensure complete conversion of L-tryptophan. |

| Purification | Recrystallization, column chromatography | Removal of unreacted starting materials and byproducts to achieve high purity. |

Targeted Chemical Modifications and Derivatizations for Research Applications

The this compound scaffold can be chemically modified to create derivatives with specific properties for various research applications, particularly in molecular imaging and as chemical probes.

Strategies for Radiolabeling this compound Derivatives for Molecular Imaging Research

Radiolabeling of this compound derivatives is a key strategy for developing tracers for in vivo imaging techniques like Positron Emission Tomography (PET). This involves incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule.

Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics. The introduction of ¹⁸F into this compound derivatives can be achieved through various radiofluorination methods. These methods often involve the nucleophilic substitution of a leaving group with [¹⁸F]fluoride.

For instance, a common strategy for radiolabeling tryptophan analogs involves the synthesis of a suitable precursor molecule that can undergo a late-stage radiofluorination reaction. nih.gov This could involve modifying the phenylsulfonyl group or the indole (B1671886) ring of tryptophan to include a leaving group that can be readily displaced by [¹⁸F]fluoride. The development of ¹⁸F-labeled tryptophan analogues has been a significant area of research for imaging tumors and studying neurodegenerative diseases. nih.govmdpi.com The synthesis of these radiotracers requires careful optimization to achieve good radiochemical yield and purity. nih.gov

| Radiolabeled Analog | Precursor Strategy | Application |

| 7-[¹⁸F]Fluorotryptophan ([¹⁸F]FTrp) | Radiofluorination of a suitable precursor | PET imaging of cerebral tryptophan metabolism in neurodegenerative diseases. nih.gov |

| 5-(3-[¹⁸F]Fluoropropyloxy)-L-tryptophan | [¹⁸F]Fluoropropylation of 5-hydroxy-L-tryptophan | PET imaging of tumors. nih.gov |

| 1-(2-[¹⁸F]Fluoroethyl)-L-tryptophan (1-L-[¹⁸F]FETrp) | Automated synthesis from a precursor | PET imaging probe for medulloblastoma. researchgate.net |

The resulting ¹⁸F-labeled this compound derivatives can then be used as PET tracers to visualize and quantify biological processes in which tryptophan metabolism is involved.

Design and Synthesis of this compound Analogues for Probe Development

The design and synthesis of analogues of this compound are aimed at creating molecular probes to study specific biological targets or pathways. These modifications can be made to the phenylsulfonyl group, the tryptophan indole ring, or the amino acid backbone.

For example, introducing different substituents on the phenylsulfonyl ring can modulate the compound's lipophilicity, electronic properties, and binding affinity to target proteins. Similarly, modifications to the indole ring of tryptophan can be used to introduce fluorescent tags or other reporter groups. The synthesis of such analogues often follows similar synthetic routes as the parent compound, utilizing appropriately substituted starting materials. The development of new synthetic methodologies, such as those for creating constrained amino acid derivatives, can also be applied to generate novel probes. lsu.edu

Covalent Modification Approaches Involving L-Tryptophan Residues with Sulfonyl-Containing Moieties

The introduction of a phenylsulfonyl group to the nitrogen atom of L-tryptophan is a key covalent modification. This process can be achieved through various synthetic strategies, often involving the reaction of L-tryptophan with a phenylsulfonyl-containing reagent. A common approach is the N-sulfonylation of the amino acid.

General synthetic approaches for the N-sulfonylation of amino acids involve the reaction of the amino acid with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. The base serves to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in a suitable solvent system that can dissolve both the amino acid and the sulfonylating agent.

Development of Tryptophan-Cysteine Conjugation Methodologies

While not a direct synthesis of this compound, the development of methodologies for tryptophan-cysteine conjugation highlights the reactivity of the tryptophan indole ring and the utility of sulfonyl-containing moieties in peptide and protein chemistry. These methods often involve the modification of either tryptophan or cysteine with a reactive group to facilitate the formation of a covalent bond between the two amino acid residues.

One strategy involves the activation of the tryptophan indole ring, making it susceptible to nucleophilic attack by the thiol group of cysteine. Another approach might utilize a bifunctional linker containing a sulfonyl group that can react with both the tryptophan and cysteine side chains. Research in this area is crucial for the development of cross-linked peptides and proteins with enhanced structural stability and biological activity.

Advanced Structural Elucidation Techniques for this compound

The precise three-dimensional arrangement of atoms and the connectivity within the this compound molecule are determined using a combination of advanced analytical techniques.

X-ray Crystallographic Analysis of Single Crystals

X-ray crystallography is a powerful technique for determining the exact atomic and molecular structure of a crystalline compound. For this compound, this would involve the growth of a single crystal of high quality. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

Table 1: Representative Crystallographic Data for N-Sulfonylated Amino Acid Derivatives

| Parameter | Representative Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 18.6919 (18) |

| b (Å) | 10.5612 (10) |

| c (Å) | 8.1065 (8) |

| V (ų) | 1600.3 (3) |

| Z | 4 |

Note: Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related sulfonamide derivative. nsf.gov

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

A suite of spectroscopic techniques is employed to characterize the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the aromatic protons of the phenylsulfonyl group and the indole ring of tryptophan, as well as signals for the alpha- and beta-protons of the amino acid backbone. The chemical shifts and coupling patterns of these signals would confirm the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, the C=O stretch of the carboxylic acid, and various vibrations associated with the aromatic rings.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by the strong absorption of the indole ring of the tryptophan moiety, typically showing a maximum around 280 nm. iosrjournals.org The phenylsulfonyl group may also contribute to the absorption in the UV region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and fragmentation analysis could help to confirm the connectivity of the phenylsulfonyl group to the tryptophan moiety.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons (indole and phenylsulfonyl), alpha- and beta-protons (tryptophan backbone), N-H proton. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1350 & ~1160 (S=O stretches), aromatic C-H and C=C stretches. |

| UV-Vis (nm) | λmax ≈ 280 nm (due to indole ring). iosrjournals.org |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₇H₁₆N₂O₄S. |

Quantum Chemical Studies Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structures and electronic properties of complex organic molecules. researchgate.netnih.gov DFT methods provide valuable insights into the geometric and electronic characteristics of compounds like this compound, complementing experimental data and aiding in the rational design of new therapeutic agents. researchgate.net

Quantum chemical calculations, particularly using DFT with hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional conformation of this compound. nih.govresearchgate.net This process, known as geometry optimization, identifies the lowest energy structure by calculating bond lengths, bond angles, and dihedral angles. The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Once the geometry is optimized, electronic structure analysis can be performed. This involves the examination of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are crucial parameters that help in understanding the chemical reactivity, kinetic stability, and electronic transitions within the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. For instance, in related sulfonamide compounds, DFT calculations have been used to map the molecular electrostatic potential, revealing the distribution of charge and identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Key Parameters from DFT-based Electronic Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms in the molecule. | Determines the molecule's shape, size, and how it can interact with other molecules. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates the propensity for reaction with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates the propensity for reaction with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. | Identifies positive and negative regions, predicting sites for intermolecular interactions. researchgate.net |

DFT calculations are highly effective in predicting various spectroscopic parameters. Theoretical vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be computed for the optimized molecular structure. researchgate.netresearchgate.net

These calculated spectra serve as a powerful tool for interpreting and validating experimental findings. For example, computed vibrational frequencies, after being scaled by an appropriate factor, often show excellent agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of vibrational modes to specific functional groups within the molecule. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental data to confirm the molecular structure. researchgate.net A strong correlation between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular model. nih.gov

In the solid state, molecules of this compound arrange themselves into a crystal lattice, a process governed by various intermolecular interactions. Computational studies can elucidate the nature and strength of these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. The analysis of intermolecular contacts is crucial for understanding how molecules pack in a crystal. researchgate.net

Techniques such as Hirshfeld surface analysis can be used to quantify and visualize these intermolecular interactions. researchgate.net This analysis maps the close contacts between neighboring molecules in the crystal, highlighting the specific atoms involved and the types of forces at play. For aromatic compounds, specific interactions like C-H···π are often significant in determining the packing arrangement. researchgate.net Understanding these interactions is essential for predicting crystal morphology and physical properties such as solubility and stability.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. mdpi.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. ekb.eg The primary output of a docking simulation is a binding score, which estimates the binding affinity, and a predicted binding pose. mdpi.comajol.info

Molecular docking simulations calculate the binding affinity, often expressed as a binding energy (in kcal/mol), which quantifies the strength of the interaction between the ligand and its biological target. nih.gov A more negative binding energy typically indicates a stronger and more stable interaction. Studies on similar sulfonyl-α-L-amino acid derivatives have utilized docking to predict their binding geometry and correlate it with their observed biological activity, such as antiproliferative effects against cancer cell lines. ekb.eg

The binding affinity is a composite of several energy components, including electrostatic interactions, van der Waals forces, and desolvation energy. mdpi.com By docking this compound into the active sites of various target proteins, researchers can estimate its potential as an inhibitor or modulator of that protein's function.

Table 2: Example of Docking Results for a Ligand with a Target Protein

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Predicted Interactions |

|---|---|---|---|

| This compound | Target Protein X | -8.5 | Hydrogen bonds, Hydrophobic interactions |

| This compound | Target Protein Y | -7.2 | π-π stacking, Electrostatic interactions |

| Reference Inhibitor | Target Protein X | -9.1 | Hydrogen bonds, π-cation interactions |

Note: This table is illustrative. Actual values depend on the specific target protein and docking software used.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the target's binding pocket. ajol.info The tryptophan moiety, with its indole ring, is frequently involved in crucial π-interactions (such as π-π stacking and cation-π interactions) that are vital for protein structure and ligand binding. nih.govresearchgate.netnih.gov

Analysis of the docked pose of this compound can reveal:

Hydrogen Bonds: Identification of specific donor and acceptor atoms in both the ligand and the protein that form hydrogen bonds.

Hydrophobic Interactions: Mapping of non-polar regions of the ligand that interact with hydrophobic residues like valine, leucine, and isoleucine in the binding site. nih.gov

π-Interactions: The indole ring of the tryptophan group can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and other tryptophan residues, or in cation-π interactions with positively charged residues like lysine (B10760008) and arginine. nih.gov

Electrostatic Interactions: Interactions between charged groups on the ligand (e.g., the carboxylate) and charged residues in the protein.

The identification of these key residues is critical for understanding the mechanism of action and for designing more potent and selective analogs through structure-based drug design. mdpi.com

Biological and Biochemical Interaction Studies

In Vitro Mechanistic Investigations

Enzyme Inhibition and Activation Assays

Research detailing this compound's specific binding affinities, inhibitory constants, or mechanisms of action in relation to these biological entities is not present in the accessible public domain. While related compounds containing an N-phenylsulfonyl indole (B1671886) core have been studied as ligands for certain receptors, this information does not apply to N-(phenylsulfonyl)-L-tryptophan itself and cannot be used to fulfill this request.

Ligand-Receptor Binding and Agonist/Antagonist Profiling

This compound's interaction with cellular receptors is a key aspect of its biological profile, particularly its role as a modulator of the Pregnane X Receptor (PXR). PXR is a nuclear receptor primarily expressed in the liver and intestines that functions as a xenosensor, detecting foreign substances and upregulating the expression of genes involved in their detoxification and elimination. nih.govresearchgate.net

Upon activation by a ligand agonist, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, triggering their transcription. researchgate.netfrontiersin.org Key target genes include members of the cytochrome P450 family, such as CYP3A4, which is responsible for metabolizing a vast number of pharmaceuticals. nih.govnih.gov

The activity of compounds like this compound is assessed through several laboratory methods:

Receptor Binding Assays: These experiments measure the affinity of the compound for the PXR ligand-binding domain.

Transactivation Assays: These cell-based assays use a reporter gene linked to a PXR response element. An increase in reporter gene activity in the presence of the compound indicates an agonist effect, while a decrease in the activity induced by a known agonist signifies an antagonist effect. nih.gov

Coactivator/Corepressor Recruitment Assays: These biochemical assays determine whether ligand binding promotes the association of PXR with coactivator proteins (essential for gene activation) or corepressor proteins.

While specific binding constants for this compound are not widely published in public literature, its classification as a PXR activator is inferred from its ability to induce PXR target genes. nih.gov The tryptophan component itself is crucial for PXR's structure and function; conserved tryptophan residues are involved in forming a "tryptophan zipper" that mediates PXR homodimerization, a process essential for its transcriptional activity. researchgate.net Mutation of these key tryptophans can eliminate PXR homodimer formation and significantly reduce its ability to respond to ligands. researchgate.net

Evaluation of Cell-Based Activities (e.g., Antiproliferative Studies on Cell Lines)

The potential of tryptophan derivatives and related compounds to influence cell growth has been an area of active investigation. The depletion of L-tryptophan, an essential amino acid that cells cannot synthesize, has been explored as a strategy to limit tumor growth. scivisionpub.com Various studies have evaluated the antiproliferative effects of different compounds on a range of human cancer cell lines, with cytotoxicity typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell proliferation by 50%.

The antiproliferative activity of novel compounds is commonly screened against a panel of cancer cell lines.

Table 1: Examples of Cancer Cell Lines Used in Antiproliferative Assays

| Cell Line | Cancer Type |

|---|---|

| MCF-7 | Breast Cancer |

| HCT-116 | Colorectal Carcinoma |

| HeLa | Cervical Cancer |

| A549 | Lung Cancer |

This table lists common cell lines used for screening cytotoxic compounds but does not imply that this compound has been tested against them. mdpi.comresearchgate.netnih.gov

The evaluation of a compound's antiproliferative effect involves treating these cell lines with a range of concentrations and measuring cell viability after a set period, typically 24 to 72 hours. researchgate.netresearchgate.net A desirable compound would exhibit high cytotoxicity against cancer cells while having minimal effect on non-cancerous cell lines, indicating selectivity. mdpi.com

Exploration of Radical-Mediated Processes in Bioconjugation

The tryptophan residue within this compound is a target for selective chemical modifications through radical-mediated processes. Bioconjugation is the process of chemically linking molecules to proteins or peptides to alter their function or for tracking purposes. The indole side chain of tryptophan is particularly amenable to such reactions.

Recent advancements have focused on developing methods for tryptophan-selective bioconjugation that operate under mild, ambient conditions without the need for toxic transition metals. nih.gov One such strategy employs an organoradical to achieve this modification. nih.gov This approach demonstrates high selectivity for tryptophan with minimal cross-reactivity with other amino acid residues, preserving the protein's higher-order structure and function.

Another innovative technique is the electrochemical promotion of tryptophan-selective bioconjugation. This method can be applied at the protein scale in a neutral buffer, representing a significant advance for creating chemically modified biologics. Other research has demonstrated the coupling of tryptophan with azoles, facilitated by an in situ-generated iodine-based oxidant in an aqueous environment, allowing for the attachment of reactive handles to polypeptides. rsc.org These radical-based and oxidative methods highlight the chemical versatility of the tryptophan moiety for creating complex bioconjugates. nih.gov

Non-Human In Vivo Research Models

Evaluation of Target Gene Induction in Animal Models (e.g., PXR target genes in mice)

To assess the in vivo activity of PXR activators like this compound, researchers utilize animal models, most commonly mice. The activation of PXR in mice leads to the induction of its target genes, which are orthologs of the human genes involved in drug metabolism. The primary murine PXR target gene corresponding to human CYP3A4 is Cyp3a11. nih.gov

In a typical study, mice are administered the test compound for a set number of days. Subsequently, liver and intestinal tissues are harvested to quantify the expression of PXR target genes. nih.gov Gene expression is measured at the mRNA level using techniques like quantitative real-time PCR (qRT-PCR). An increase in the mRNA levels of genes like Cyp3a11 in treated mice compared to a vehicle-control group indicates that the compound is a PXR agonist in vivo. nih.gov

To confirm that this induction is specifically mediated by PXR, studies often include PXR-knockout mice (PXR-/-). In these mice, a PXR agonist should fail to induce, or show significantly reduced induction of, target genes like Cyp3a11 compared to wild-type mice. nih.gov

Table 2: Representative PXR Target Genes in Human and Mouse

| Human Gene | Mouse Ortholog | Function |

|---|---|---|

| CYP3A4 | Cyp3a11 | Drug and steroid metabolism |

| MDR1 (ABCB1) | Mdr1a/1b | Drug efflux pump |

This table provides examples of key PXR target genes and their functions relevant to in vivo induction studies. nih.govfrontiersin.org

For example, studies with the glucocorticoid budesonide, a known PXR agonist, demonstrated a significant induction of Cyp3a11 mRNA in the intestine of wild-type mice, an effect that was markedly reduced in PXR-knockout mice. nih.gov This type of experiment is crucial for confirming the mechanism of action of a potential PXR modulator.

Assessment of Compound Distribution in Animal Tissues (e.g., brain penetration in mouse models for related compounds)

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical. For a compound like this compound, its ability to distribute to various tissues, including crossing the blood-brain barrier (BBB), is of significant interest. The BBB is a highly selective barrier that protects the central nervous system (CNS). The transport of amino acids like tryptophan across the BBB is mediated by specific transporters, such as the L-type amino acid transporter 1 (LAT1). mdpi.com

Studies on the biodistribution of N-acyl amino acids in mice have shown that their levels can vary significantly between different brain regions. nih.govdiva-portal.org The presence of microbiota can also influence the accessibility of tryptophan to the brain. frontiersin.org Germ-free mice, for instance, have been observed to have higher brain concentrations of tryptophan compared to mice with normal gut flora. frontiersin.org

While direct biodistribution data for this compound is limited, research on related compounds provides valuable insights. For example, strategies to enhance the brain penetration of tryptophan itself have been explored using nanocarriers like Layered Double Hydroxides (LDHs) to improve bioavailability and facilitate passage across the BBB. acs.org Studies in mice have also shown that alterations in tryptophan levels in the brain can be correlated with behavioral changes. nih.gov The evaluation of BBB permeability can be conducted using techniques like Evans Blue dye extravasation, where leakage of the dye into the brain parenchyma indicates a compromised barrier. nih.gov

Advanced Analytical Methodologies for N Phenylsulfonyl L Tryptophan Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-(phenylsulfonyl)-L-tryptophan, providing the means to separate it from complex mixtures and accurately measure its concentration.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FD)

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a sensitive and selective method for the determination of tryptophan and its derivatives. nih.gov Pre-column derivatization with a fluorescent reagent can significantly enhance detection sensitivity. nih.govnih.gov For instance, a method involving derivatization with glyoxal (B1671930) has been described for the determination of N-terminal tryptophan-containing peptides, achieving detection limits in the femtomole range. nih.gov The derivatives are separated on a reversed-phase column and monitored using a fluorescence detector. nih.gov This approach allows for the detection of low concentrations of analytes in various samples. researchgate.net

Another study utilized 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling agent for the determination of proline and hydroxyproline, demonstrating the versatility of fluorescent derivatization in amino acid analysis. researchgate.net The use of fluorescent reagents that react with the amino group of tryptophan and its metabolites, followed by HPLC separation, is a common strategy. researchgate.net The choice of the derivatizing agent and the optimization of reaction conditions are crucial for achieving high sensitivity and selectivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS, ESI-MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the targeted analysis of tryptophan and its metabolites, including this compound. nih.govmdpi.commdpi.com This method offers high selectivity and sensitivity, allowing for the simultaneous quantification of multiple analytes in complex biological matrices like serum, plasma, and brain tissue. nih.govfrontiersin.orgnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS further enhances separation efficiency and reduces analysis time. molnar-institute.comnih.gov

Electrospray ionization (ESI) is a commonly used ionization source in LC-MS for the analysis of tryptophan and its derivatives, as it is a soft ionization technique suitable for polar and thermally labile molecules. nih.govmdpi.comresearchgate.net The optimization of ESI parameters, such as capillary voltage and source temperature, is critical for achieving optimal signal intensity. mdpi.commdpi.com Multiple reaction monitoring (MRM) is often employed in tandem MS to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govmdpi.commdpi.com

Method validation, including assessment of linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery, is essential to ensure the reliability of the analytical results. molnar-institute.commdpi.com

Table 1: Exemplary UHPLC-MS/MS Method Parameters for Tryptophan Metabolite Analysis

| Parameter | Value |

|---|---|

| Chromatographic System | Agilent 1290 Infinity UHPLC frontiersin.org |

| Column | Waters CSH C18 (1.7 µm, 2.1 mm × 100 mm) frontiersin.org |

| Mobile Phase A | Acetonitrile frontiersin.org |

| Mobile Phase B | Water with 20 mM ammonium (B1175870) formate (B1220265) (pH 3.7) frontiersin.org |

| Flow Rate | 0.4 mL/min frontiersin.org |

| Column Temperature | 50°C frontiersin.org |

| Injection Volume | 3 µL frontiersin.org |

| Mass Spectrometer | Waters Xevo TQD Triple Quadrupole mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |

| Capillary Voltage | 3.0 kV mdpi.com |

| Source Temperature | 150°C mdpi.com |

Note: This table presents a compilation of typical parameters and does not represent a single, specific study.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acids

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of amino acids, including tryptophan. However, due to their low volatility and thermal instability, amino acids require derivatization prior to GC analysis to convert them into more volatile and thermally stable compounds. sigmaaldrich.commdpi.com

A common derivatization technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comscience.gov This process replaces active hydrogens on polar functional groups with nonpolar silyl (B83357) groups. sigmaaldrich.com While effective, some amino acids, including tryptophan, may produce multiple derivatives, which can complicate the analysis. sigmaaldrich.com Reaction conditions, such as temperature and time, can be optimized to favor the formation of a single, desired derivative. sigmaaldrich.com

Another approach involves a two-step derivatization, such as esterification of the carboxylic acid group followed by acylation of the amino and other functional groups. mdpi.com The choice of derivatization reagent and method depends on the specific amino acids being analyzed and the desired analytical outcome. mdpi.comscience.gov

Development of Pre-column Derivatization Protocols for Enhanced Detection

Pre-column derivatization is a widely employed strategy to enhance the detectability of amino acids and their derivatives in both HPLC and GC analysis. nih.govsigmaaldrich.com This involves reacting the analytes with a labeling agent prior to their introduction into the chromatographic system.

For HPLC with fluorescence detection, derivatizing agents that introduce a fluorescent tag onto the analyte molecule are used. nih.govnih.gov This significantly improves sensitivity compared to UV detection. researchgate.net For GC-MS, derivatization is essential to increase the volatility of the analytes. sigmaaldrich.com The development of new and improved derivatization reagents and protocols is an active area of research, aiming for faster reaction times, more stable derivatives, and higher detection sensitivities. acs.orgacs.org

Spectroscopic and Diffraction-Based Characterization in Analytical Research

Spectroscopic techniques play a crucial role in the structural elucidation and purity assessment of this compound.

Application of NMR for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity determination of this compound. biorxiv.orgnih.gov ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. biorxiv.org

Quantitative NMR (qNMR) can be used to accurately determine the purity of a compound by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity. fujifilm.com This method is based on the principle that the signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com For structural confirmation, the chemical shifts (δ), coupling constants (J), and multiplicity of the signals in the NMR spectrum are analyzed and compared with expected values. biorxiv.org In some cases, two-dimensional NMR techniques may be employed to further elucidate complex structures. The use of deuterated solvents is standard practice in NMR to avoid interference from solvent protons. biorxiv.org

Utilization of X-ray Diffraction for Polymorphism and Crystal Engineering Studies

X-ray diffraction is a cornerstone technique for investigating the three-dimensional atomic and molecular structure of a crystal. In the context of this compound and its derivatives, it is indispensable for identifying different crystalline forms, or polymorphs, and understanding the intermolecular interactions that govern crystal packing—a field known as crystal engineering.

Detailed structural analysis of a closely related compound, {(4-nitrophenyl)sulfonyl}tryptophan, provides a significant case study. mdpi.com The compound was found to crystallize in the monoclinic system with a P2₁ space group. A notable feature of its crystal structure is the presence of four independent molecules in the asymmetric unit, which are linked by O-H⋯O intermolecular hydrogen bonds. mdpi.com This molecular aggregation results in a complex 12-molecule supramolecular synthon, which is further stabilized by N-H⋯O and N-H⋯N intermolecular contacts. mdpi.com

The orientation of the substituents is crucial; the p-nitrophenyl and indole (B1671886) fragments are positioned cis to the central SO₂ moiety. mdpi.com The study of such specific arrangements and non-covalent interactions is fundamental to crystal engineering, as it allows researchers to understand and potentially control the physicochemical properties of the solid state, which can influence factors like solubility and stability. The parent molecule, L-tryptophan, is also known to exhibit polymorphism, with different forms (α and β) having distinct hydrogen-bonding arrangements and layer structures. nih.govcardiff.ac.uk This inherent polymorphic nature of the tryptophan backbone underscores the importance of detailed crystallographic studies for its derivatives.

Table 1: Crystallographic Data for {(4-nitrophenyl)sulfonyl}tryptophan

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Molecules in Asymmetric Unit (Z') | 4 |

| Key Intermolecular Interactions | O-H⋯O, N-H⋯O, N-H⋯N hydrogen bonds |

| Supramolecular Structure | 12-molecule aggregate synthon |

Data sourced from Asegbeloyin et al. (2022). mdpi.com

Radiochemical Analytical Methods for Imaging Research

Radiochemical methods are vital for developing diagnostic tools, particularly for Positron Emission Tomography (PET) imaging. PET is a highly sensitive, non-invasive technique that images metabolic processes in the body. nih.gov By labeling tryptophan analogs with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (B77423) (¹⁸F), researchers can create radioligands (or radiotracers) to visualize and quantify specific biological pathways. Tryptophan-based radiotracers are of significant interest for imaging the kynurenine (B1673888) pathway, which is often upregulated in various cancers and neurological disorders. nih.govuq.edu.au

Synthesis and Quantification of Radioligands for PET Imaging

The development of a PET radioligand involves the synthesis of a precursor molecule that is then radiolabeled in a subsequent step. The short half-lives of PET isotopes (approx. 20.4 minutes for ¹¹C and 109.8 minutes for ¹⁸F) demand rapid and highly efficient synthesis procedures, often requiring fully automated synthesis modules. nih.govelsevierpure.com

A common strategy for synthesizing ¹⁸F-labeled tryptophan analogs, such as 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp), involves a nucleophilic reaction where [¹⁸F]fluoride is introduced onto a precursor molecule, followed by deprotection steps. researchgate.net For ¹¹C-labeled analogs like α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT), the synthesis may involve the reaction of a precursor with [¹¹C]CO₂ or another ¹¹C-methylating agent. researchgate.net

A significant challenge in the synthesis of chiral radiotracers is the potential for racemization during the radiolabeling step, which can produce a mix of L- and D-enantiomers. researchgate.net Since biological systems are highly stereospecific, ensuring enantiomeric purity is critical. This often necessitates sophisticated purification methods, such as dual chiral and reverse-phase high-performance liquid chromatography (HPLC). elsevierpure.com

Quantification of the final radioligand product is essential to ensure its suitability for imaging studies. Key parameters include:

Radiochemical Yield: The amount of radioactivity incorporated into the final product, corrected for radioactive decay, expressed as a percentage of the initial radioactivity.

Radiochemical Purity: The proportion of the total radioactivity in the final product that is in the desired chemical form, typically determined by HPLC and expected to be >99%. mdpi.com

Molar Activity (Aₘ): The ratio of radioactivity to the total molar amount of the compound (labeled and unlabeled), usually expressed in gigabecquerels per micromole (GBq/µmol). High molar activity is crucial to allow for the administration of a tracer dose that does not exert pharmacological effects. nih.gov

Table 2: Synthesis and Quantification Data for Representative Tryptophan-Based PET Radioligands

| Radioligand | Isotope | Decay-Corrected Yield | Molar Activity (Aₘ) | Key Methodological Features |

| [¹⁸F]FETrp | ¹⁸F | 19.0 ± 7.0% | Not specified in source | Automated one-pot, two-step synthesis; Chiral/reversed-phase HPLC purification. researchgate.net |

| [¹⁸F]2-FPTRP | ¹⁸F | 29–34% | 30–82 GBq/µmol | Synthesis of fluoropropyl-substituted analog. mdpi.com |

| [¹¹C]AMT | ¹¹C | 5.3 ± 1.2% (Not decay-corrected) | Not specified in source | Automated synthesis from [¹¹C]CO₂. researchgate.net |

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The foundational structure of N-(phenylsulfonyl)-L-tryptophan has proven to be a versatile template for discovering inhibitors of various enzymes and modulators of cellular pathways. While much attention has been given to its role in cancer immunotherapy, researchers are expanding its application to other therapeutic areas.

Derivatives of this compound are being investigated for their potential to interact with a range of biological targets beyond the well-studied Indoleamine 2,3-dioxygenase (IDO1). For instance, a novel sulfonamide derivative, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been identified through molecular docking studies as a potential inhibitor of the COVID-19 main protease (Mpro) and E. coli DNA gyrase. mdpi.comdntb.gov.uaresearchgate.net This suggests that the this compound scaffold could be adapted to create new antibacterial and antiviral agents. Another area of exploration is in oncology, where a 1-(phenylsulfonyl)-1H-indole derivative has been found to target the EphA2 receptor, showing antiproliferative effects on glioblastoma cells. researchgate.net

The primary mechanistic pathway associated with this compound derivatives is the inhibition of the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov This pathway is crucial in immune regulation. nih.govnih.gov By inhibiting the enzyme IDO1, these compounds prevent the depletion of tryptophan and the accumulation of its metabolite, kynurenine, which are tactics used by cancer cells to suppress the immune system and evade destruction by T-cells. nih.govaging-us.com The exploration of this mechanism continues to be a major focus, with the goal of enhancing anti-tumor immunity. nih.govontosight.ai

Development of Novel Synthetic Routes and Stereoselective Syntheses

The synthesis of this compound and its analogs is an active area of research, with an emphasis on developing efficient, high-yield, and stereoselective methods. A key challenge is to control the stereochemistry during synthesis to produce optically pure compounds, which is critical for their biological activity.

One reported method involves the reaction of L-tryptophan with a substituted benzenesulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, in a basic medium to yield the desired N-sulfonylated product. researchgate.net An indirect synthesis method has also been developed to avoid contamination and the need for extensive purification. mdpi.comdntb.gov.ua For more complex derivatives, multi-step routes are common. For example, the synthesis of alpha-[11C]methyl-L-tryptophan, a radiolabeled analog for PET imaging, utilizes a phenylsulfonyl-protected pyrroloindole intermediate that undergoes stereoselective methylation. nih.gov

Modern synthetic strategies are increasingly employed to create diverse libraries of these compounds. Palladium-catalyzed heteroannulation, for instance, is used to couple substituted anilines with chiral alkynes, providing a versatile route to various optically active tryptophan derivatives. researchgate.net Another advanced technique involves the electrophilic activation and cyclization of tryptophan derivatives to produce complex heterocyclic structures like hexahydropyrrolo[2,3-b]indoles, which are cores of several alkaloids. researchgate.netacs.org

| Synthetic Method | Precursors | Key Features | Example Product | Reference |

|---|---|---|---|---|

| Direct Sulfonylation | L-tryptophan, Phenylsulfonyl chloride derivative | A fundamental method for creating the core structure. | ({4-nitrophenyl}sulfonyl)tryptophan | researchgate.net |

| Stereoselective Alkylation | Phenylsulfonyl-protected pyrroloindole, [11C]methyl iodide | Allows for the creation of radiolabeled analogs for imaging. | alpha-[11C]methyl-L-tryptophan | nih.gov |

| Palladium-Mediated Heteroannulation | o-Iodoanilines, Chiral alkyne with Schöllkopf auxiliary | Versatile and stereoselective route to optically active substituted tryptophans. | Substituted L-tryptophan analogs | researchgate.net |

| Electrophilic Cyclization | N-Sulfonyl tryptophan derivatives | Creates complex, synthetically challenging heterocyclic cores with high diastereoselectivity. | Hexahydropyrrolo[2,3-b]indoles | researchgate.net |

Advanced Derivatization Strategies for Enhancing Biological Probes and Analytical Sensitivity

Derivatization of the this compound structure is a key strategy for creating sophisticated tools for biological research and diagnostics. By chemically modifying the core molecule, scientists can develop probes with enhanced properties for imaging, affinity labeling, and sensitive quantification.

One major application is the development of probes for bioanalytical techniques. For instance, derivatizing agents are used to modify tryptophan and its metabolites to improve their detection by methods like high-performance liquid chromatography with mass spectrometry (LC-MS). nih.gov Reagents such as (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-PyNCS) react with the amino group to form diastereomers that can be easily separated and quantified, allowing for precise measurement of tryptophan pathway metabolites in biological samples like serum. nih.gov

Furthermore, the phenylsulfonyl group itself can serve as a reactive handle or an attachment point for other functional units. In the field of NMR spectroscopy, a 4-(phenylsulfonyl)pyridine (B12012622) group has been used to attach a DOTA-M8 paramagnetic tag to proteins, creating a rigid linkage that is suitable for in-cell NMR studies. acs.org Heavy-atom derivatization, such as the biosynthetic incorporation of selenium into the tryptophan indole (B1671886) ring, provides another powerful tool for protein structure determination using X-ray crystallography. researchgate.net The synthesis of radiolabeled derivatives, like the previously mentioned alpha-[11C]methyl-L-tryptophan, exemplifies how derivatization can turn a molecule into a non-invasive imaging agent for positron emission tomography (PET). nih.gov

Integration of In Silico and Experimental Approaches in Design and Discovery

The synergy between computational (in silico) and laboratory (experimental) methods has become indispensable in the research and development of this compound derivatives. This integrated approach accelerates the discovery process, from identifying potential biological targets to optimizing the chemical structure of lead compounds.

Molecular docking is a widely used in silico technique to predict how a molecule like ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) might bind to the active site of a target protein, such as the COVID-19 main protease or bacterial DNA gyrase. mdpi.comresearchgate.net These computational predictions provide insights into potential binding energies and key interactions, guiding the selection of compounds for experimental validation. mdpi.comresearchgate.net For example, virtual screening of large compound databases has successfully identified novel scaffolds for IDO1 inhibitors. aging-us.comfrontiersin.org

Beyond simple docking, more advanced computational methods are employed. Density Functional Theory (DFT) calculations are used to complement experimental data from techniques like X-ray crystallography and NMR, providing a deeper understanding of a molecule's electronic structure and spectroscopic properties. mdpi.comresearchgate.net Molecular dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its target over time, assessing the stability of the complex in a simulated biological environment. researchgate.net This combination of predictive modeling and empirical testing allows for a more rational and efficient design cycle for new therapeutic agents. mdpi.com

| Methodology | Purpose | Specific Application Example | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding affinity and orientation of a ligand to a protein target. | Predicting the binding of DNSPA to the COVID-19 main protease and E. coli DNA gyrase. | mdpi.comresearchgate.net |

| Virtual Screening | Computationally screen large libraries of compounds to identify potential hits. | Discovery of new small-molecule inhibitors of IDO1. | aging-us.comfrontiersin.org |

| Density Functional Theory (DFT) | Calculate electronic structure and properties to complement experimental spectroscopic data. | Correlating computed structural and spectroscopic data of DNSPA with experimental X-ray and NMR data. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulate the movement and interaction of a ligand-protein complex over time to assess stability. | Validating the stability of potential drug candidates within a protein's active site. | researchgate.net |

| X-ray Crystallography | Experimentally determine the three-dimensional structure of a molecule. | Solving the crystal structure of DNSPA. | mdpi.comresearchgate.net |

Role of this compound Derivatives in Modulating Specific Tryptophan Metabolic Pathways

The primary and most impactful role of this compound derivatives is the modulation of the kynurenine pathway, which is the principal metabolic route for tryptophan in the body. nih.govfrontiersin.org This pathway begins with the conversion of tryptophan to N-formylkynurenine, a step catalyzed by the rate-limiting enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.com

In many cancers, tumor cells overexpress IDO1. nih.gov This leads to two key outcomes that favor the tumor: the depletion of the essential amino acid tryptophan, which stalls the proliferation of effector T-cells, and the accumulation of downstream metabolites like kynurenine, which actively induce T-cell apoptosis and promote the differentiation of immunosuppressive regulatory T-cells (Tregs). nih.govfrontiersin.org This creates an immunosuppressive microenvironment that allows the tumor to evade the host's immune system. nih.gov

This compound derivatives have been designed as potent and selective inhibitors of IDO1. nih.gov By blocking this enzyme, these compounds prevent the catabolism of tryptophan, thereby restoring local tryptophan levels and preventing the buildup of immunosuppressive kynurenine. nih.govfrontiersin.org Experimental results have shown that this inhibition can restore T-cell proliferation and function, increase the levels of anti-tumor cytokines like IFN-γ, and suppress the differentiation of Treg cells. nih.gov This mechanism effectively reactivates the immune system to recognize and attack cancer cells, making IDO1 inhibitors based on the this compound scaffold a promising strategy in cancer immunotherapy. nih.govnih.gov

Q & A

Q. What are the standard methods for synthesizing N-(phenylsulfonyl)-L-tryptophan, and how is purity ensured?

Synthesis typically involves sulfonylation of L-tryptophan using phenylsulfonyl chloride under basic conditions (e.g., sodium bicarbonate). Purification is achieved via reversed-phase HPLC with a C18 column, using a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate . Purity is validated using NMR (1H and 13C) to confirm the absence of unreacted starting materials and by mass spectrometry (MS) to verify molecular ion peaks .

Q. How can spectroscopic techniques characterize this compound?

- NMR : 1H NMR in DMSO-d6 identifies aromatic protons (δ 7.2–7.8 ppm) and sulfonyl group protons (δ 3.1–3.3 ppm). 13C NMR confirms carbonyl (C=O) and sulfonyl (SO2) carbons .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ ions (expected m/z ~355 for C17H16N2O3S) .

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1160 cm⁻¹ (S=O asymmetric stretch) confirm sulfonylation .

Q. What analytical techniques are used to quantify this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 280 nm) is standard. Calibration curves are prepared using spiked plasma/serum samples (0.1–50 µM), with limits of detection (LOD) < 0.05 µM. Sample preparation involves protein precipitation with acetonitrile (3:1 v/v) . LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity in complex matrices .

Q. What are the solubility and stability profiles of this compound under varying conditions?

The compound is soluble in DMSO (>50 mg/mL) and sparingly soluble in water (<1 mg/mL at pH 7.0). Stability studies show degradation <5% after 24 hours at 25°C in pH 7.4 buffer, but significant hydrolysis occurs at pH <3.0 or >9.0. Long-term storage requires -20°C under inert atmosphere .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Discrepancies in serotonin modulation or enzyme inhibition data may arise from assay conditions (e.g., buffer pH, cofactors). Replicate studies using standardized protocols (e.g., NIH guidelines for preclinical research ) and orthogonal assays (e.g., fluorometric vs. radiometric enzyme assays) are critical. Meta-analysis of raw data with tools like GraphPad Prism® can identify outliers .

Q. What strategies optimize sulfonylation reaction yields and minimize byproducts?

Optimization parameters:

- Temperature : Lower temperatures (0–4°C) reduce side reactions (e.g., sulfonic acid formation).

- Catalyst : Use of DMAP (4-dimethylaminopyridine) improves electrophilic substitution efficiency .

- Monitoring : TLC (silica gel, ethyl acetate/hexane 1:1) tracks reaction progress. Adjust stoichiometry if Rf values deviate from expected product (Rf ~0.5) .

Q. How should in vivo studies be designed to assess neuropharmacological effects?

- Dosing : Oral administration (10–50 mg/kg/day) in rodent models, with plasma levels monitored via LC-MS/MS .

- Controls : Include vehicle (DMSO/saline) and positive controls (e.g., SSRIs for serotonin studies) .

- Behavioral Assays : Use forced swim tests (FST) or elevated plus maze (EPM) to evaluate antidepressant/anxiolytic effects. Statistical analysis requires ANOVA with post-hoc Tukey tests (p<0.05) .

Q. How to address discrepancies in pharmacokinetic data between rodent and primate models?

Species-specific metabolism (e.g., cytochrome P450 isoforms) may explain variations. Conduct comparative metabolite profiling using UPLC-QTOF-MS. Adjust dosing regimens based on allometric scaling (e.g., body surface area) and validate with physiologically based pharmacokinetic (PBPK) modeling .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships?

Non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism®) calculates EC50/IC50 values. For skewed data, non-parametric tests (Mann-Whitney U) are preferred. Replicates (n≥6) ensure power >80% at α=0.05 .

Q. How to validate target engagement in enzyme inhibition assays?

Use competitive inhibitors (e.g., L-tryptophan) to confirm specificity. Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), while X-ray crystallography resolves structural interactions (e.g., sulfonyl group hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.